1-[1-(2-Bromobenzenesulfonyl)azetidin-3-yl]pyrrolidine
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Overview
Description
1-[1-(2-Bromobenzenesulfonyl)azetidin-3-yl]pyrrolidine is a complex organic compound that features a unique combination of azetidine and pyrrolidine rings These structures are known for their significant roles in medicinal chemistry due to their ability to interact with various biological targets
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-Bromobenzenesulfonyl)azetidin-3-yl]pyrrolidine typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols.
Introduction of the 2-Bromobenzenesulfonyl Group: This step involves the reaction of azetidine with 2-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonylated azetidine.
Formation of Pyrrolidine Ring: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction where the azetidine derivative reacts with pyrrolidine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-Bromobenzenesulfonyl)azetidin-3-yl]pyrrolidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to remove the sulfonyl group.
Ring-Opening Reactions: The azetidine ring can be opened under acidic or basic conditions to form linear amines.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Major Products Formed
Substitution: Products include various substituted azetidines and pyrrolidines.
Oxidation: Major products are sulfoxides and sulfones.
Reduction: The primary product is the de-sulfonylated azetidine.
Scientific Research Applications
1-[1-(2-Bromobenzenesulfonyl)azetidin-3-yl]pyrrolidine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[1-(2-Bromobenzenesulfonyl)azetidin-3-yl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The azetidine and pyrrolidine rings contribute to the compound’s binding affinity and specificity by fitting into the binding pockets of target proteins .
Comparison with Similar Compounds
Similar Compounds
1-(1-Benzhydrylazetidin-3-yl)pyrrolidine: Similar structure but with a benzhydryl group instead of the 2-bromobenzenesulfonyl group.
1-(1’-BOC-Azetidin-3’-yl)pyrrolidine: Contains a BOC-protected azetidine ring.
Uniqueness
1-[1-(2-Bromobenzenesulfonyl)azetidin-3-yl]pyrrolidine is unique due to the presence of the 2-bromobenzenesulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-[1-(2-bromophenyl)sulfonylazetidin-3-yl]pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2S/c14-12-5-1-2-6-13(12)19(17,18)16-9-11(10-16)15-7-3-4-8-15/h1-2,5-6,11H,3-4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPRSDWUICSQHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CN(C2)S(=O)(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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